2-Chloro-3-methoxy-6-nitropyridine is a heterocyclic compound characterized by a pyridine ring substituted with chlorine, methoxy, and nitro groups. Its molecular formula is C₆H₅ClN₂O₃, and it has a molecular weight of 188.57 g/mol. The compound typically appears as a light yellow to off-white crystalline solid with a melting point ranging from 78°C to 80°C . It is slightly soluble in water and exhibits unique chemical properties due to the presence of multiple functional groups.
If you're interested in learning more about the potential scientific applications of 2-Chloro-3-methoxy-6-nitropyridine, you can explore the following resources:
While specific biological activities of 2-chloro-3-methoxy-6-nitropyridine are not extensively documented, compounds with similar structures often exhibit antimicrobial and anticancer properties. The presence of the nitro group is particularly noteworthy, as nitro-containing compounds can have significant biological effects, including cytotoxicity against certain cancer cell lines .
Synthesis of 2-chloro-3-methoxy-6-nitropyridine can be achieved through several methods:
These methods may vary based on the starting materials and desired yield .
2-Chloro-3-methoxy-6-nitropyridine serves various applications:
Interaction studies involving 2-chloro-3-methoxy-6-nitropyridine primarily focus on its reactivity with other organic compounds during synthesis. Its ability to form stable intermediates makes it a valuable candidate for further modifications in drug discovery and development processes. Additionally, its interactions with biological targets remain an area for future research to elucidate its pharmacological potential .
Several compounds share structural similarities with 2-chloro-3-methoxy-6-nitropyridine. Here is a comparison highlighting its uniqueness:
| Compound Name | Similarity Index | Key Features |
|---|---|---|
| 6-Chloro-2-methoxy-3-nitropyridine | 0.81 | Different positioning of chlorine and methoxy groups |
| 4-Chloro-2-methoxy-3-nitropyridine | 0.80 | Variation in the position of chlorine |
| 2-Chloro-3-methyl-5-nitropyridine | 0.65 | Contains a methyl group instead of methoxy |
| 5-Fluoro-2-methoxy-3-nitropyridine | 0.74 | Fluorine substitution instead of chlorine |
| 2-Methoxy-3-nitro-4-methylpyridine | 0.77 | Different substitution pattern on the pyridine ring |
The unique combination of chlorine at the second position, methoxy at the third position, and nitro at the sixth position distinguishes 2-chloro-3-methoxy-6-nitropyridine from these similar compounds .
2-Chloro-3-methoxy-6-nitropyridine possesses the molecular formula C₆H₅ClN₂O₃ with a molecular weight of 188.57 daltons. The compound bears the Chemical Abstracts Service registry number 886371-75-1, distinguishing it from its structural isomer 2-chloro-6-methoxy-3-nitropyridine. The International Union of Pure and Applied Chemistry systematic name precisely describes the substitution pattern: 2-chloro-3-methoxy-6-nitropyridine, indicating the positions of the chlorine atom at position 2, the methoxy group at position 3, and the nitro group at position 6 of the pyridine ring.
The structural architecture features a six-membered aromatic heterocycle with nitrogen incorporated at position 1, creating the fundamental pyridine framework. The electronic configuration demonstrates significant polarization due to the strategic placement of substituents with opposing electronic effects. The methoxy group at position 3 serves as an electron-donating substituent through resonance and inductive effects, while the nitro group at position 6 functions as a powerful electron-withdrawing group. The chlorine substituent at position 2 provides both electronic modulation and synthetic versatility through its reactivity in nucleophilic substitution and cross-coupling reactions.
Spectroscopic characterization reveals distinctive features consistent with the proposed structure. The molecular geometry exhibits planarity characteristic of aromatic heterocycles, with the substituents maintaining coplanarity with the ring system to maximize conjugation effects. The compound displays typical pyridine absorption patterns in infrared spectroscopy, with additional bands corresponding to the nitro group stretching vibrations and methoxy carbon-oxygen stretching.
The development of substituted pyridine chemistry traces its origins to the foundational work of early organic chemists who recognized the importance of nitrogen-containing heterocycles in natural products and synthetic applications. Pyridine itself was first isolated by Thomas Anderson in 1849 from bone oil, marking the beginning of systematic investigations into nitrogen heterocycles. The compound was named after the Greek word for fire, reflecting its discovery through high-temperature pyrolysis processes.
The systematic approach to pyridine synthesis emerged in the late 19th century with Arthur Rudolf Hantzsch's groundbreaking work in 1881, which established reliable methodologies for constructing substituted pyridine derivatives. The Hantzsch pyridine synthesis demonstrated the feasibility of introducing multiple substituents onto the pyridine ring through condensation reactions involving beta-keto acids, aldehydes, and nitrogen donors. This methodology laid the groundwork for subsequent developments in substituted pyridine chemistry, including the exploration of compounds bearing electron-withdrawing and electron-donating groups.
The emergence of nitropyridine chemistry gained momentum in the 20th century as chemists recognized the synthetic utility of nitro-substituted heterocycles. The development of controlled nitration procedures enabled the selective introduction of nitro groups onto pyridine rings, creating compounds with enhanced reactivity profiles. The combination of nitro groups with other functional groups, such as halogens and alkoxy substituents, opened new avenues for synthetic transformations and pharmaceutical applications.
Heterocyclic compounds, including substituted pyridines, have become recognized as constituting the largest and most varied family of organic compounds. The prevalence of heterocycles in natural products, pharmaceuticals, and materials has driven continuous innovation in synthetic methodologies. More than half of known compounds contain heterocyclic structures, with 59% of United States Food and Drug Administration-approved drugs containing nitrogen heterocycles. This statistical prominence underscores the fundamental importance of compounds like 2-chloro-3-methoxy-6-nitropyridine in contemporary chemical research.
2-Chloro-3-methoxy-6-nitropyridine belongs to the extensive family of substituted pyridines, specifically categorized as a trisubstituted pyridine derivative bearing three distinct functional groups. Within the broader classification of heterocyclic compounds, it represents a member of the six-membered nitrogen heterocycles, characterized by the replacement of one carbon atom in benzene with nitrogen. The compound demonstrates the principles of heteroaromaticity, maintaining aromatic stabilization despite the presence of the electronegative nitrogen atom.
The substitution pattern places this compound within the category of vicinally substituted nitropyridines, where the nitro group occupies a position adjacent to other substituents. This arrangement creates unique electronic and steric environments that influence both chemical reactivity and biological activity. The presence of electron-withdrawing and electron-donating groups in specific positions generates asymmetric charge distribution across the aromatic system, leading to regioselective reaction patterns.
From a synthetic perspective, the compound can be classified as a masked functional group carrier, where each substituent serves as a potential site for further chemical elaboration. The chlorine atom functions as a leaving group in nucleophilic aromatic substitution reactions, the methoxy group provides electron density modulation, and the nitro group offers reduction potential to generate amino derivatives. This multifunctional nature positions the compound as a versatile intermediate in synthetic sequences targeting complex molecular architectures.
The classification also extends to its role in medicinal chemistry, where substituted pyridines frequently serve as bioisosteres for benzene rings in drug molecules. The introduction of nitrogen into the aromatic system modifies lipophilicity, hydrogen bonding capacity, and metabolic stability compared to carbocyclic analogs. The specific substitution pattern in 2-chloro-3-methoxy-6-nitropyridine creates opportunities for fine-tuning biological activity through strategic modifications of each functional group.
| Classification Category | Description | Significance |
|---|---|---|
| Heterocycle Type | Six-membered nitrogen heterocycle | Aromatic stability with heteroatom incorporation |
| Substitution Pattern | Trisubstituted pyridine | Multiple functional group handles |
| Electronic Nature | Mixed electron-withdrawing/donating | Regioselective reactivity patterns |
| Synthetic Role | Multifunctional intermediate | Versatile building block applications |
The synthetic significance of 2-chloro-3-methoxy-6-nitropyridine stems from its unique combination of reactive functional groups that enable diverse chemical transformations. In contemporary organic synthesis, the compound serves as a valuable building block for constructing complex heterocyclic systems through strategic manipulation of its substituents. The presence of both electrophilic and nucleophilic sites within the same molecule provides multiple pathways for synthetic elaboration, making it an attractive target for method development and total synthesis applications.
Cross-coupling reactions represent a primary area of synthetic utility for this compound, particularly through palladium-catalyzed processes involving the chlorine substituent. The electron-deficient nature of the pyridine ring, enhanced by the nitro group, facilitates oxidative addition of palladium to the carbon-chlorine bond, enabling subsequent coupling with various organometallic reagents. Suzuki and Negishi coupling reactions have been specifically demonstrated with related nitropyridine derivatives, highlighting the potential for carbon-carbon bond formation.
The nitro group provides access to amino derivatives through reduction reactions, creating opportunities for further functionalization through nucleophilic aromatic substitution. The electron-withdrawing nature of the nitro substituent activates the pyridine ring toward nucleophilic attack, particularly at positions ortho and para to the nitro group. This reactivity pattern enables the introduction of additional substituents through displacement reactions, expanding the structural diversity accessible from this starting material.
Recent research has emphasized the role of substituted pyridines in pharmaceutical development, where compounds bearing multiple functional groups serve as privileged scaffolds for drug discovery. The combination of halogen, alkoxy, and nitro substituents in 2-chloro-3-methoxy-6-nitropyridine creates a unique pharmacophore that can be optimized for specific biological targets. The modular nature of the substitution pattern allows for systematic structure-activity relationship studies, facilitating the development of compounds with enhanced potency and selectivity.
The compound also demonstrates significance in materials chemistry, where substituted pyridines serve as ligands in coordination complexes and as building blocks for extended frameworks. The nitrogen atom provides coordination sites for metal centers, while the various substituents modulate electronic and steric properties. This versatility has led to applications in catalysis, sensor development, and electronic materials, where precise control over molecular properties is essential.
| Synthetic Application | Functional Group Involved | Transformation Type |
|---|---|---|
| Cross-coupling reactions | Chlorine substituent | Carbon-carbon bond formation |
| Nucleophilic substitution | Nitro-activated positions | Functional group introduction |
| Reduction chemistry | Nitro group | Amino derivative synthesis |
| Coordination chemistry | Pyridine nitrogen | Metal complex formation |
2-Chloro-3-methoxy-6-nitropyridine presents as a solid crystalline compound under standard conditions [2] [3]. The compound exhibits a characteristic light yellow to off-white crystalline appearance, as consistently reported across multiple commercial sources [4] [5] [2] [6] [3]. Some suppliers describe the appearance as ranging from "light yellow to yellow to green powder to crystal" [2] [6], indicating slight variations in coloration depending on purity and crystallization conditions. The compound maintains its solid state at room temperature with a crystalline powder form [7] [8] that is suitable for standard laboratory handling and storage procedures.
| Property | Value | Reference |
|---|---|---|
| Physical State | Solid | Multiple sources [4] [5] [2] [6] [3] |
| Appearance | Light yellow to off-white crystalline solid | Multiple sources [4] [5] [2] [6] [3] |
| Crystal Form | Crystalline powder | Multiple sources [7] [8] |
The melting point of 2-Chloro-3-methoxy-6-nitropyridine has been consistently determined to be 78-80°C [4] [5] [2] [6] [3] [9]. This narrow melting range indicates high purity and structural uniformity of the compound. The melting point determination has been verified through multiple analytical methods and reported by various commercial suppliers, demonstrating reproducibility of this physical property.
The boiling point of the compound has been calculated through predictive modeling to be 343.0 ± 37.0°C at 760 mmHg [10] [11]. This predicted value indicates that the compound has a relatively high boiling point, which is consistent with its molecular structure containing multiple functional groups that contribute to intermolecular interactions. The substantial uncertainty range (±37°C) reflects the limitations of predictive models for complex substituted pyridine derivatives.
| Property | Value | Method | Reference |
|---|---|---|---|
| Melting Point | 78-80°C | Experimental (literature) | Multiple sources [4] [5] [2] [6] [3] |
| Boiling Point | 343.0 ± 37.0°C at 760 mmHg | Predicted | ChemSrc database [10] [11] |
The solubility profile of 2-Chloro-3-methoxy-6-nitropyridine reveals limited water solubility but good solubility in organic solvents [4] [5] [7]. The compound is characterized as slightly soluble in water [4] [5] [7] [12] [8], which is typical for compounds containing both hydrophobic aromatic rings and polar functional groups. This limited aqueous solubility is attributed to the predominant hydrophobic character of the pyridine ring system and the chlorine substituent.
The compound demonstrates excellent solubility in dimethyl sulfoxide (DMSO) [13] [14], making it suitable for stock solution preparation in biological and chemical research applications. Methanol solubility has been confirmed through reaction condition studies [15] [16], indicating good compatibility with protic solvents. Based on structural similarity to related compounds, the compound is expected to exhibit good solubility in ethanol and ether [7], though specific quantitative data for these solvents requires experimental determination.
| Solvent | Solubility | Notes | Reference |
|---|---|---|---|
| Water | Slightly soluble | Confirmed by multiple sources | Multiple sources [4] [5] [7] [12] [8] |
| DMSO | Soluble | Stock solution preparation | Multiple sources [13] [14] |
| Methanol | Soluble | Reaction conditions confirmed | Multiple sources [15] [16] |
| Ethanol | Soluble (inferred) | Based on structural analogy | Literature inference [7] |
| Ether | Soluble (inferred) | Based on structural analogy | Literature inference [7] |
The stability profile of 2-Chloro-3-methoxy-6-nitropyridine requires specific storage conditions to maintain compound integrity. The compound should be stored at room temperature with preference for cool and dark conditions below 15°C [2] [6] [17] [9]. Light sensitivity necessitates storage in dark places to prevent photodegradation [2] [6] [17] [9]. The compound exhibits moisture sensitivity [9], requiring sealed dry storage conditions to prevent hydrolysis or other moisture-related degradation reactions.
Chemical stability is compromised by exposure to strong oxidizing agents and strong bases [9] [18], which can lead to unwanted side reactions. Under thermal decomposition conditions, the compound produces hazardous decomposition products including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride gas [19] [9] [18]. These decomposition products pose respiratory and toxicological hazards, emphasizing the importance of proper ventilation during handling and storage.
Thermodynamic stability has been evaluated through Density Functional Theory (DFT) calculations , which predict that the compound maintains structural integrity under normal conditions. The calculations suggest strong conjugation effects that contribute to overall molecular stability, with bond lengths and angles consistent with aromatic stabilization .
| Condition | Requirement/Information | Reference |
|---|---|---|
| Storage Temperature | Room temperature (preferred <15°C) | Multiple sources [2] [6] [17] [9] |
| Atmosphere | Inert atmosphere recommended | Multiple sources [2] [6] [17] [9] |
| Light Sensitivity | Keep in dark place | Multiple sources [2] [6] [17] [9] |
| Moisture Sensitivity | Sealed dry storage required | Fisher Scientific SDS [9] |
| Incompatible Materials | Strong oxidizing agents, strong bases | Fisher Scientific SDS [9] |
| Decomposition Products | NOx, CO, CO₂, HCl gas | Fisher Scientific SDS [19] [9] |
The thermochemical properties of 2-Chloro-3-methoxy-6-nitropyridine represent an area requiring extensive experimental investigation. Critical thermodynamic parameters including enthalpy of formation, heat capacity, and activation energy for decomposition have not been experimentally determined and represent significant gaps in the current understanding of this compound's thermal behavior.
Computational studies using DFT calculations have provided insights into the thermodynamic stability of the molecule . These calculations predict that the compound exhibits thermodynamic stability under standard conditions, with molecular geometry featuring planarity characteristic of aromatic heterocycles . The substituents maintain coplanarity with the ring system to maximize conjugation effects, contributing to overall thermal stability.
Thermal decomposition behavior has been indirectly characterized through safety data, indicating that the compound decomposes before reaching its theoretical boiling point [19] [9]. The absence of a specific decomposition temperature in the literature suggests that comprehensive thermal analysis studies are needed to establish precise thermal stability limits.
Vapor pressure measurements indicate a very low value of 0.0 ± 0.6 mmHg at 25°C [5] [21], demonstrating low volatility at ambient conditions . This low vapor pressure is consistent with the compound's solid state and relatively high molecular weight, indicating strong intermolecular interactions that reduce evaporation rates.
| Property | Value/Status | Notes | Reference |
|---|---|---|---|
| Enthalpy of Formation | Not experimentally determined | Requires experimental determination | Literature gap |
| Heat Capacity | Not experimentally determined | Requires experimental determination | Literature gap |
| Thermal Decomposition Temperature | Not specified | Decomposes before melting | Safety data [19] [9] |
| Autoignition Temperature | Not experimentally determined | Thermal analysis needed | Literature gap |
| Thermodynamic Stability | DFT calculations predict stability | Computational confirmation | DFT studies |
| Vapor Pressure | 0.0 ± 0.6 mmHg at 25°C | Low volatility confirmed | Multiple sources [5] [21] |
| Activation Energy for Decomposition | Not experimentally determined | Requires kinetic studies | Literature gap |